4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate
Description
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and an imidazolium core
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-hydroxy-2,4,4-trimethyl-1-oxido-2H-imidazol-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-8-14(16)11(12(2,3)15(8)17)9-4-6-10(13)7-5-9/h4-8,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMOARQKBCWQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(C(C(=[N+]1[O-])C2=CC=C(C=C2)F)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the imidazolium core. The hydroxy group is introduced through a subsequent oxidation step, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification techniques like chromatography and crystallization are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazolium core can be reduced to an imidazoline using reducing agents such as sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium hydride.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an imidazoline derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the imidazolium core facilitates its stability and solubility. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a similar fluorophenyl group but different core structure.
4-Fluorophenyl isocyanate: Used in the synthesis of various heterocyclic compounds.
4-Fluorophenyl isothiocyanate: Utilized in the preparation of thiourea derivatives.
Uniqueness
4-(4-Fluorophenyl)-1-hydroxy-2,5,5-trimethyl-2,5-dihydro-1H-imidazol-3-ium-3-olate is unique due to its combination of a fluorophenyl group, a hydroxy group, and an imidazolium core. This combination imparts distinct chemical properties, such as enhanced stability, solubility, and reactivity, making it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
